molecular formula C18H21NO2 B4409579 4-isobutoxy-N-methyl-N-phenylbenzamide

4-isobutoxy-N-methyl-N-phenylbenzamide

Cat. No.: B4409579
M. Wt: 283.4 g/mol
InChI Key: PBIIHZYKKZQBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with an isobutoxy group (-O-CH₂CH(CH₂CH₃)) at the para position and an N-methyl-N-phenylamide group (-N(CH₃)(C₆H₅)) at the amide nitrogen.

Properties

IUPAC Name

N-methyl-4-(2-methylpropoxy)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-9-15(10-12-17)18(20)19(3)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIIHZYKKZQBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Isobutoxy-N-methyl-N-phenylbenzamide* Not reported C₁₈H₂₀NO₂† 282.35† Isobutoxy, N-methyl-N-phenylamide
N-[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-isobutoxybenzamide 13544-04-2 C₂₆H₂₆N₂O₃ 414.50 Isobutoxy, benzoxazole, dimethylphenyl
4-Isobutoxy-N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide 876362-79-7 C₂₄H₃₀N₂O₃ 394.51 Isobutoxy, piperidinylcarbonyl

*Calculated based on structural analysis; †Not experimentally verified in available sources.

Functional Implications

  • Isobutoxy Group : Present in all three compounds, this lipophilic substituent enhances membrane permeability, a critical factor in drug design. Its bulkiness may also affect binding affinity in biological targets .
  • This could influence spectroscopic properties or target selectivity.
  • Piperidinylcarbonyl Group () : This polar group may improve solubility compared to the N-methyl-N-phenylamide group in the target compound, suggesting divergent applications in solubility-driven contexts.

Research Findings on Analogous Benzamides

Spectroscopic Properties

While fluorescence data for this compound are unavailable, related benzamides with electron-withdrawing or donating substituents (e.g., nitro or methoxy groups) exhibit tunable fluorescence intensities. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence at 420 nm, attributed to its methoxy and methyl groups . This suggests that the isobutoxy group in the target compound could similarly influence its electronic profile, though experimental validation is needed.

Critical Analysis of Available Data

  • Molecular Weight vs. Bioavailability : The target compound’s lower molecular weight (282.35 g/mol) compared to (414.50 g/mol) may favor oral bioavailability, as per Lipinski’s rule of five.
  • Synthetic Complexity : The absence of heterocycles or complex piperidine groups in the target compound could simplify synthesis relative to and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isobutoxy-N-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-isobutoxy-N-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.